molecular formula C17H18ClNO3 B11946094 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine CAS No. 853312-31-9

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine

Cat. No.: B11946094
CAS No.: 853312-31-9
M. Wt: 319.8 g/mol
InChI Key: VWMOGONNYFYJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine is an organic compound that features a morpholine ring attached to a propanoyl group, which is further connected to a furan ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Propanoyl Group: The propanoyl group is attached through acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Formation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions involving appropriate amines and alkyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and reduced furan derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(5-(4-Bromophenyl)-2-furyl)propanoyl)morpholine
  • 4-(3-(5-(4-Methylphenyl)-2-furyl)propanoyl)morpholine
  • 4-(3-(5-(4-Nitrophenyl)-2-furyl)propanoyl)morpholine

Uniqueness

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Biological Activity

4-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring, a furan moiety, and a 4-chlorophenyl substituent, which together contribute to its unique chemical properties and biological interactions.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C16H18ClNO3\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_3

Synthetic Route:

  • Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions using appropriate precursors.
  • Introduction of the 4-Chlorophenyl Group: This is achieved via electrophilic aromatic substitution.
  • Attachment of the Propanoyl Group: Acylation reactions are employed to attach the propanoyl group.
  • Formation of the Morpholine Ring: Nucleophilic substitution reactions introduce the morpholine structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (A549) cells.

  • IC50 Values: The compound has shown promising IC50 values in preclinical trials, indicating effective cytotoxicity against cancer cells. For example, related compounds with similar structures have demonstrated IC50 values as low as 0.46 μM against A549 cells .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis: It triggers apoptotic pathways by modulating proteins such as Bcl-2 and Bax, leading to increased activation of caspase-3, a key player in apoptosis .
  • Impact on Signaling Pathways: The compound may influence various signaling pathways related to cell growth and survival, although specific pathways require further elucidation.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components enable interactions with microbial targets, potentially disrupting their cellular processes.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (μM)Activity
4-(3-(5-(4-Bromophenyl)-2-furyl)propanoyl)morpholineSimilarTBDTBD
4-(3-(5-(4-Methylphenyl)-2-furyl)propanoyl)morpholineSimilarTBDTBD
4-(3-(5-(4-Nitrophenyl)-2-furyl)propanoyl)morpholineSimilarTBDTBD

The presence of the 4-chlorophenyl group in this compound is significant as it imparts unique electronic and steric properties that influence both reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

  • Anticancer Study : A study demonstrated that halogenated flavonols exhibited higher potency against A549 cells compared to traditional chemotherapeutics like 5-fluorouracil, suggesting similar mechanisms may be applicable to morpholine derivatives .
  • Urease Inhibition : Related compounds have been investigated for urease inhibition, showing promising results that could be relevant for developing treatments for conditions like kidney stones .

Properties

CAS No.

853312-31-9

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C17H18ClNO3/c18-14-3-1-13(2-4-14)16-7-5-15(22-16)6-8-17(20)19-9-11-21-12-10-19/h1-5,7H,6,8-12H2

InChI Key

VWMOGONNYFYJII-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.